

DSPE-PEG46-DBCO molecular weight and polydispersity

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In-Depth Technical Guide: DSPE-PEG46-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a 46-unit polyethylene glycol (PEG) chain and end-functionalized with dibenzocyclooctyne (DBCO), denoted as **DSPE-PEG46-DBCO**, is a heterobifunctional lipid-polymer conjugate. This molecule is of significant interest in the field of drug delivery and bioconjugation. The DSPE portion provides a hydrophobic anchor for incorporation into lipid-based nanocarriers such as liposomes, while the hydrophilic PEG chain offers a "stealth" characteristic, reducing opsonization and prolonging circulation time. The terminal DBCO group is a key reactive handle for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, allowing for the covalent attachment of azide-modified molecules in a highly specific and efficient manner under mild, physiological conditions.[1][2][3]

This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and relevant biological pathways associated with **DSPE-PEG46-DBCO**.

Physicochemical Properties



The key physicochemical properties of **DSPE-PEG46-DBCO** are summarized in the table below.

| Property | Value | Reference |
|----------------------|--|-----------|
| Molecular Weight | 3104.82 g/mol | [4] |
| Molecular Formula | C153H280N3O57P | [4] |
| Polydispersity (PDI) | While a specific PDI for DSPE-PEG46-DBCO is not readily available in the literature, DSPE-PEG derivatives are known to be polydisperse. The PDI of the PEG component typically ranges from 1.01 to 1.2. It is crucial to characterize the polydispersity of each batch for reproducible results. | |
| Appearance | White to off-white solid | _ |
| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents. Forms micelles or liposomes in aqueous solutions. | |

Experimental Protocols Liposome Formulation using DSPE-PEG46-DBCO

This protocol describes the preparation of liposomes incorporating **DSPE-PEG46-DBCO** using the thin-film hydration method.

Materials:

- Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
- Cholesterol



DSPE-PEG46-DBCO

- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the primary lipid, cholesterol, and DSPE-PEG46-DBCO in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:DSPE-PEG46-DBCO).
 - Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
 - Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the primary lipid (e.g., 60°C for DPPC).
 - This will form multilamellar vesicles (MLVs).
- Extrusion:
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
 - Perform at least 10 passes through the extruder to ensure a homogenous size distribution.
- Characterization:



- Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
- The morphology can be visualized using transmission electron microscopy (TEM).

Bioconjugation via Copper-Free Click Chemistry

This protocol outlines the conjugation of an azide-modified molecule (e.g., a peptide or small molecule) to the surface of **DSPE-PEG46-DBCO**-containing liposomes.

Materials:

- DSPE-PEG46-DBCO-functionalized liposomes
- Azide-modified molecule of interest
- PBS, pH 7.4

Procedure:

- · Reaction Setup:
 - To the liposome suspension, add a solution of the azide-modified molecule in PBS. The molar ratio of DBCO to azide can be optimized but a slight excess of the azide is often used.
- Incubation:
 - Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed at 4°C for overnight incubation.
- Purification:
 - Remove the unreacted azide-modified molecule by dialysis or size exclusion chromatography.
- Characterization:



 Confirm the successful conjugation using techniques such as SDS-PAGE (for proteins/peptides), HPLC, or mass spectrometry.

Characterization of DSPE-PEG Conjugates

Several analytical techniques are crucial for the characterization of DSPE-PEG-DBCO and its conjugates.

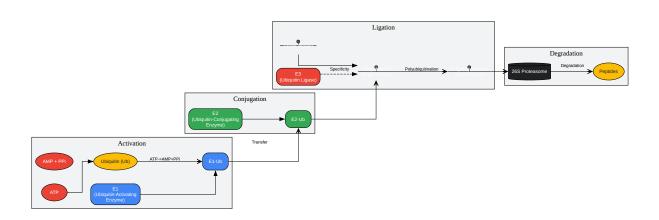
| Technique | Purpose | |
|--|---|--|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the DSPE-PEG-DBCO conjugate. 1H and 31P NMR are particularly useful. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups present in the molecule. | |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and to monitor the progress of conjugation reactions. | |
| Mass Spectrometry (e.g., MALDI-TOF) | To determine the molecular weight and polydispersity of the DSPE-PEG-DBCO. | |

Signaling Pathway and Experimental Workflow Diagrams

Ubiquitin-Proteasome System

DSPE-PEG-DBCO is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagram illustrates the key steps in the ubiquitin-proteasome pathway.





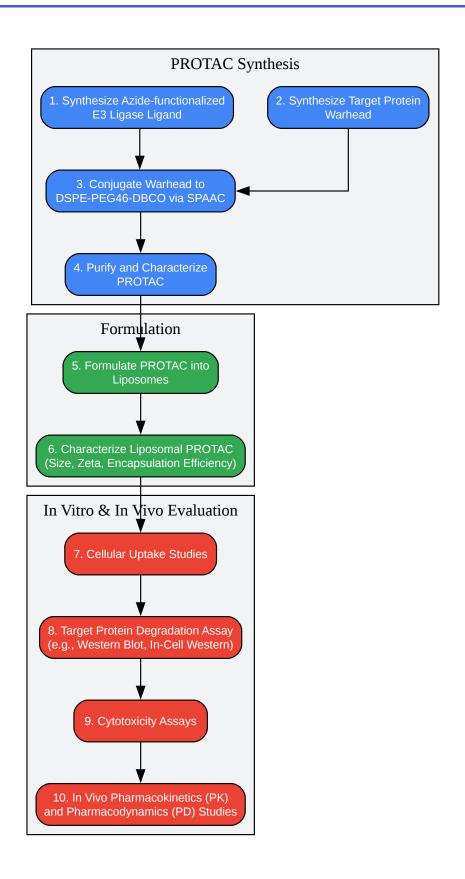
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Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

PROTAC Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC utilizing a DSPE-PEG-DBCO linker.





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Caption: A generalized workflow for the development of a PROTAC using a DSPE-PEG-DBCO linker.

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References

- 1. mdpi.com [mdpi.com]
- 2. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSPE-PEG-DBCO, MW 2000 TargetMol [targetmol.com]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
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